
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, an acetyl group, a cyano group, and a carboxylate group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of Functional Groups: The chlorophenyl, acetyl, and cyano groups can be introduced through various substitution reactions. For example, the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Uniqueness
4-Chlorophenyl 3-acetyl-4-cyanopyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
192448-66-1 |
|---|---|
Formule moléculaire |
C15H11ClN2O3 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
(4-chlorophenyl) 3-acetyl-4-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H11ClN2O3/c1-10(19)14-9-18(7-6-11(14)8-17)15(20)21-13-4-2-12(16)3-5-13/h2-7H,9H2,1H3 |
Clé InChI |
YAMIQWVOVFXUFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CN(C1)C(=O)OC2=CC=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


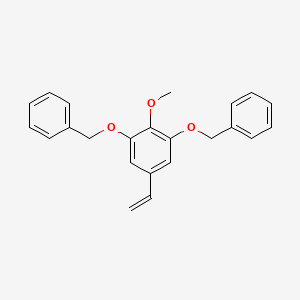

![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
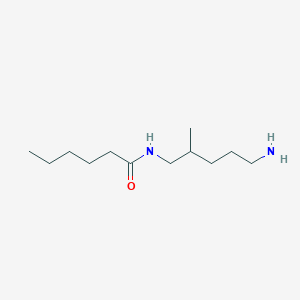
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)
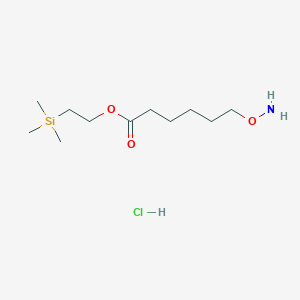
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
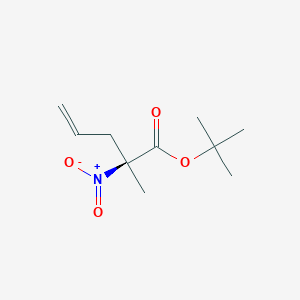
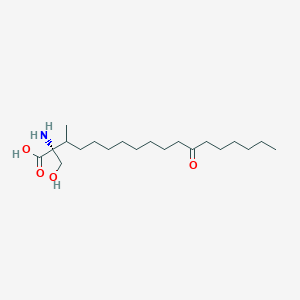
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
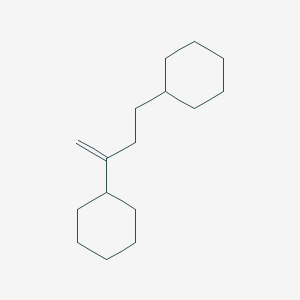
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
